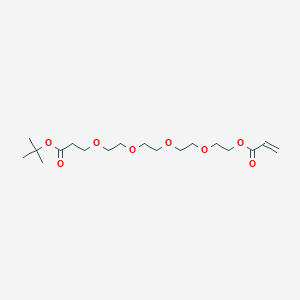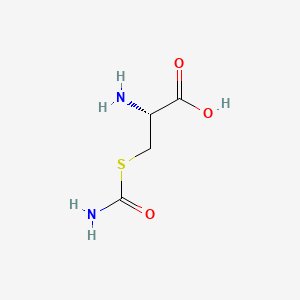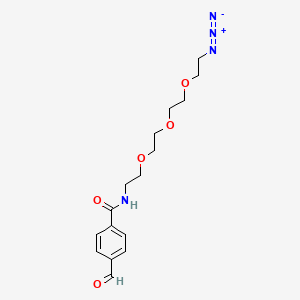
Ald-Ph-PEG3-Azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ald-Ph-PEG3-Azide is a compound that contains both an azide group and an aldehyde group. The azide group enables PEGylation via Click Chemistry, while the hydrophilic polyethylene glycol (PEG) spacer increases solubility in aqueous media. The aldehyde group reacts with amines and the N-terminal of peptides and proteins to form an imine containing a C=N double bond, which can be further reduced .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ald-Ph-PEG3-Azide typically involves the reaction of a benzaldehyde derivative with a PEG chain that has an azide end group. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), or dimethylformamide (DMF), and the reaction is usually carried out at low temperatures to maintain the stability of the azide group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar solvents and conditions. The process is optimized for high yield and purity, often exceeding 95% .
Chemical Reactions Analysis
Types of Reactions
Ald-Ph-PEG3-Azide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with alkynes, DBCO, and BCN moieties via Click Chemistry reactions
Imine Formation: The aldehyde group reacts with primary amines to form imines, which can be further reduced to form stable amine linkages.
Common Reagents and Conditions
Reagents: Common reagents include alkynes, DBCO, BCN, and primary amines
Conditions: Reactions are typically carried out in solvents like DMSO, DCM, or DMF at low temperatures to ensure the stability of the azide group
Major Products
Click Chemistry Products: Stable triazole linkages are formed when the azide group reacts with alkynes.
Imine Products: Imine linkages are formed when the aldehyde group reacts with primary amines.
Scientific Research Applications
Ald-Ph-PEG3-Azide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Ald-Ph-PEG3-Azide involves its functional groups:
Comparison with Similar Compounds
Similar Compounds
Ald-Ph-PEG2-Azide: Similar structure but with a shorter PEG spacer.
Ald-Ph-PEG4-Azide: Similar structure but with a longer PEG spacer.
Ald-Ph-amido-C2-PEG3-azide: Contains an amido group instead of a direct linkage.
Uniqueness
Ald-Ph-PEG3-Azide is unique due to its balanced PEG spacer length, which provides optimal solubility and reactivity in various applications .
Properties
IUPAC Name |
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4-formylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O5/c17-20-19-6-8-24-10-12-25-11-9-23-7-5-18-16(22)15-3-1-14(13-21)2-4-15/h1-4,13H,5-12H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQMINVSTCNCLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

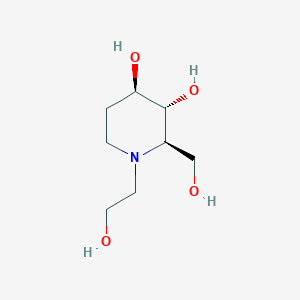
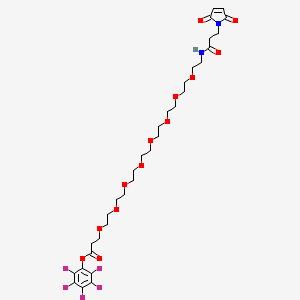


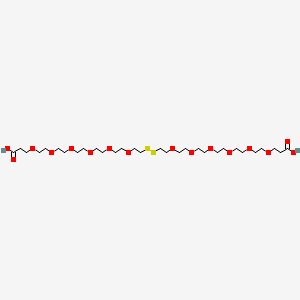
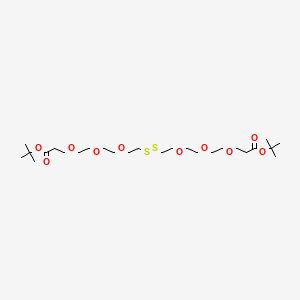
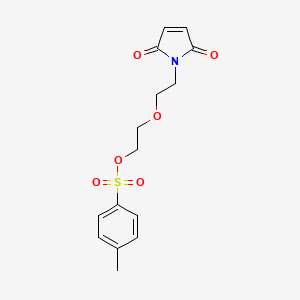

![p-Nitrophenyl 2-(m-trifluoromethylphenyl)-7-aza-spiro[3.5]nonane-7-carboxylate](/img/structure/B8025018.png)
